N-[2-(diethylamino)ethyl]-4-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-diethylaminoethyl)-4-iodobenzamide: , commonly referred to as I-BZA, is a compound that has garnered significant attention in the field of nuclear medicine. It is primarily known for its application in melanoma imaging and therapy due to its ability to be labeled with radioactive iodine . This compound is particularly valuable for its high affinity for melanin, making it an effective agent for targeting melanoma cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-diethylaminoethyl)-4-iodobenzamide involves the radioiodination of the compound via nucleophilic substitution. This process typically uses copper chloride as a catalyst to enhance the radiochemical yield and reduce reaction time . The reaction conditions, such as pH, substrate concentration, reaction time, and temperature, are meticulously controlled to achieve high purity and yield .
Industrial Production Methods: While specific industrial production methods for N-(2-diethylaminoethyl)-4-iodobenzamide are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions and using industrial-grade reagents and equipment to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: N-(2-diethylaminoethyl)-4-iodobenzamide primarily undergoes nucleophilic substitution reactions. The radioiodination process involves the exchange of iodine atoms, facilitated by catalysts such as copper chloride .
Common Reagents and Conditions:
Reagents: Copper chloride, radioactive iodine isotopes (e.g., I-123, I-125)
Conditions: Controlled pH, specific substrate concentrations, optimized reaction times, and temperatures
Major Products: The primary product of these reactions is the radiolabeled N-(2-diethylaminoethyl)-4-iodobenzamide, which is used for imaging and therapeutic purposes in nuclear medicine .
Scientific Research Applications
Chemistry: N-(2-diethylaminoethyl)-4-iodobenzamide is used as a precursor in the synthesis of radiopharmaceuticals. Its ability to be labeled with radioactive iodine makes it a valuable compound for various chemical studies .
Biology and Medicine: In the field of biology and medicine, N-(2-diethylaminoethyl)-4-iodobenzamide is primarily used for melanoma imaging and therapy. Its high affinity for melanin allows for targeted imaging of melanoma cells, aiding in the early detection and treatment of this aggressive cancer .
Mechanism of Action
N-(2-diethylaminoethyl)-4-iodobenzamide exerts its effects by targeting melanin-rich cells. The compound accumulates in the cytoplasm of melanocytes and melanoma cells, where it binds to intracytoplasmic melanin pigments . This selective accumulation allows for effective imaging and therapy of melanoma cells. The stability of the amide bond in N-(2-diethylaminoethyl)-4-iodobenzamide ensures that the compound remains intact during its interaction with target cells .
Comparison with Similar Compounds
- N-isopropyl-iodoamphetamine
- m-iodobenzylguanidine
- o-iodohipuric acid
- Spiperone
- Ketanserine
Comparison: N-(2-diethylaminoethyl)-4-iodobenzamide stands out due to its high affinity for melanin, making it particularly effective for melanoma imaging and therapy. While other compounds like N-isopropyl-iodoamphetamine and m-iodobenzylguanidine are also used in nuclear medicine, they target different receptors and pathways . The unique ability of N-(2-diethylaminoethyl)-4-iodobenzamide to selectively accumulate in melanin-rich cells highlights its specificity and effectiveness in melanoma treatment .
Biological Activity
N-[2-(diethylamino)ethyl]-4-iodobenzamide, commonly referred to as BZA, is a compound with significant biological activity, particularly in the context of melanoma imaging and treatment. This article provides an in-depth examination of its biological properties, including its synthesis, mechanisms of action, and clinical applications.
Chemical Structure and Synthesis
This compound features a benzamide structure with a tertiary amine group. The synthesis typically involves the iodination of the benzamide derivative, which can be achieved through various methods, including isotopic exchange reactions that yield high radiochemical purity . For example, one study reported a straightforward synthesis method yielding up to 60% radiochemical yield for the iodinated product .
BZA exhibits a high affinity for melanin, a pigment produced by melanocytes. This property makes it particularly useful for targeting melanoma cells. Studies have shown that when labeled with iodine-123 or fluorine-18, BZA can effectively accumulate in melanotic tumors, allowing for enhanced imaging during scintigraphy and PET scans . The binding mechanism appears to be non-receptor-mediated, suggesting that the compound interacts directly with melanin rather than through specific receptors .
Biological Activity and Efficacy
In Vitro Studies:
In vitro evaluations have demonstrated that BZA derivatives exhibit selective uptake in melanoma cell lines. For instance, N-(2-diethylaminoethyl)-4-[18F]fluorobenzamide (a fluorinated derivative) showed significant melanin-specific uptake in B16F10 melanoma cells, with cellular uptake increasing dramatically in the presence of l-tyrosine .
In Vivo Studies:
In vivo studies using small animal models have revealed promising results regarding tumor uptake and retention. For example, BZA labeled with iodine-123 showed moderate uptake in malignant melanoma tissues during clinical trials, facilitating the detection of previously unidentified metastases . Additionally, biodistribution studies indicated that after injection, BZA derivatives exhibited rapid clearance from non-target tissues while maintaining high levels of radioactivity in tumors over time .
Clinical Applications
BZA's capability as a radiotracer has been explored extensively in clinical settings. In initial studies involving patients with malignant melanoma, BZA was able to visualize tumor lesions effectively and provided additional diagnostic information compared to traditional imaging techniques like technetium-99m scintigraphy . The ability to detect small lesions is crucial for early intervention and treatment planning.
Comparative Data on Uptake
The following table summarizes key findings from various studies regarding the uptake of different BZA derivatives in tumor models:
Compound | Tumor Uptake (%ID/g) at 1 hour | Key Findings |
---|---|---|
This compound (BZA) | 6.47 ± 2.16 | High affinity for melanin; effective imaging |
N-(2-(dimethylamino)ethyl)-4-[18F]fluorobenzamide | 13.0 | Superior retention; high tumor-to-background ratio |
N-(2-diethylaminoethyl)-4-[123I]iodobenzamide | Moderate | Detected additional metastases not seen with DTPA |
Case Studies
- Case Study on Melanoma Detection : In a clinical trial involving five patients with malignant melanoma, BZA demonstrated its potential by identifying additional metastatic lesions that were missed by conventional imaging techniques. This capability led to changes in therapeutic strategies for two patients .
- Biodistribution Analysis : A study assessing the biodistribution of N-(2-diethylaminoethyl)-4-[18F]fluorobenzamide showed significant tumor accumulation (up to 13 %ID/g at 60 minutes), indicating its effectiveness as a PET imaging agent for melanoma .
Properties
CAS No. |
106790-96-9 |
---|---|
Molecular Formula |
C13H19IN2O |
Molecular Weight |
346.21 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-iodobenzamide |
InChI |
InChI=1S/C13H19IN2O/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(14)8-6-11/h5-8H,3-4,9-10H2,1-2H3,(H,15,17) |
InChI Key |
HRVWCNMOEFNEON-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)I |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)I |
Key on ui other cas no. |
106790-96-9 |
Synonyms |
(123I)IDAB DEIB I-BZA N-(2-(diethylamino)ethyl)-4-iodobenzamide N-(2-(diethylamino)ethyl)-4-iodobenzamide, (125)I-labeled N-(2-diethylaminoethyl)-4-iodobenzamide N-diethylamino-2 ethyl iodo-4-benzamide p-131I-ABA-2-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.